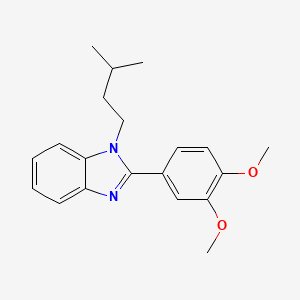

![molecular formula C19H28N4O B5558581 2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one derivatives often involves spirocyclization processes. For example, the synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related, can be achieved via intramolecular spirocyclization of pyridine substrates, as demonstrated by Parameswarappa and Pigge (2011) (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using spectroscopic techniques like NMR and X-ray crystallography. Zhu (2011) synthesized and characterized 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane using X-ray diffraction (Zhu, 2011).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including Michael addition and base-promoted recyclization. For instance, Islam et al. (2017) developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives via cascade cyclization (Islam et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Compounds within the diazaspiro[5.5]undecane family, including variants like the specified chemical, have been subjects of synthesis studies aiming at understanding their structural and chemical behaviors. Innovations in intramolecular spirocyclization techniques have enabled the construction of diverse 3,9-diazaspiro[5.5]undecane derivatives, underscoring their significance in organic synthesis and drug discovery processes. The methodologies applied often involve the use of catalyst-free synthesis or microwave-assisted solid-phase synthesis to generate these compounds efficiently and with high selectivity (Parameswarappa & Pigge, 2011), (Macleod et al., 2006).

Biological and Pharmacological Applications

The structural uniqueness of diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, lends them to exploration in biological and pharmacological contexts. Their application spans across the development of antihypertensive agents, privileged structures for drug discovery targeting various disorders, and potential antiviral agents. Notably, the synthesis and evaluation of these compounds have shown promising results in areas such as hypertension management and the inhibition of specific receptors implicated in various diseases (Clark et al., 1983), (Blanco‐Ania et al., 2017).

Advanced Drug Discovery and Development

The diazaspiro[5.5]undecane scaffold is being investigated for its utility in the development of new therapeutic agents. The focus has been on harnessing its structural framework for the synthesis of molecules with potential application in treating conditions like pain, obesity, and various cardiovascular disorders. The ability to introduce functional diversity into this scaffold allows for the exploration of a wide range of pharmacological activities and the optimization of drug properties (Jenkins et al., 2009), (García et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O/c24-18-6-7-19(15-23(18)16-4-1-2-5-16)8-12-22(13-9-19)14-17-20-10-3-11-21-17/h3,10-11,16H,1-2,4-9,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWYYFFTHBZTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)CC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)

![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)